molecular formula C12H23NO3S B2576048 tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate CAS No. 1353983-27-3

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2576048
CAS No.: 1353983-27-3
M. Wt: 261.38
InChI Key: RQAHNGBRXCPUJB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a hydroxyethylthio moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reaction of pyrrolidine with tert-butyl chloroformate: This step forms the tert-butyl ester derivative.

    Addition of 2-mercaptoethanol: This step introduces the hydroxyethylthio group to the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Various alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new tert-butyl derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylthio group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethylthio group differentiates it from other tert-butyl derivatives, providing unique properties for various applications.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-5-4-10(8-13)9-17-7-6-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAHNGBRXCPUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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